Mitotane-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOIMRXGHLCPP-CYRQOIGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mitotane-13C6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Mitotane-13C6, a stable isotope-labeled internal standard of the adrenocorticolytic drug Mitotane. This document covers its chemical structure, physicochemical properties, and its application in analytical methodologies. Furthermore, it delves into the mechanism of action of its parent compound, Mitotane, offering insights into relevant signaling pathways and providing detailed experimental protocols.
Chemical Structure and Properties
This compound is a synthetic, isotopically labeled form of Mitotane where six carbon atoms in the phenyl ring have been replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Mitotane in biological samples.
Chemical Structure:
The chemical structure of this compound is 1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene.[1] The six carbon-13 atoms are located on the 4-chlorophenyl ring.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈¹³C₆H₁₀Cl₄ | [2][3] |
| Molecular Weight | 326.0 g/mol | [2][4] |
| Exact Mass | 325.970840 Da | [2] |
| Monoisotopic Mass | 323.973790 Da | [2] |
| CAS Number | 1261396-21-7 | [2][4] |
| Purity | ≥98% | [4] |
| Isotopic Enrichment | ≥99% ¹³C | [4] |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | General knowledge for similar compounds |
| XLogP3 | 6.2 | [2] |
Mechanism of Action of Mitotane
The precise mechanism of action of Mitotane is not fully elucidated, but it is known to exert cytotoxic effects specifically on the adrenal cortex.[5] this compound, being a stable isotope-labeled analog, is expected to have the same biological activity as Mitotane. The primary actions of Mitotane involve the disruption of mitochondrial function and the inhibition of steroidogenesis.
Mitochondrial Disruption:
Mitotane and its metabolites accumulate in the mitochondria of adrenocortical cells.[6] This leads to the inhibition of key enzymes in the respiratory chain, particularly impacting steroid hormone synthesis.[6] The disruption of mitochondrial integrity can ultimately trigger apoptosis (programmed cell death) in these cells.
Inhibition of Steroidogenesis:
Mitotane inhibits multiple enzymes involved in the synthesis of adrenal steroids, including cholesterol side-chain cleavage enzyme and 11β-hydroxylase.[7] This leads to a reduction in the production of cortisol and other corticosteroids.
Signaling Pathways:
The cellular effects of Mitotane are mediated through various signaling pathways. A simplified representation of the key pathways is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H10Cl4 | CID 49849664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Mitotane-13C6 in Research: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Technical Guide on the Core Applications of Mitotane-13C6 in Research
This compound, a stable isotope-labeled analog of the adrenocortical cytotoxic agent Mitotane, serves as a critical tool in research, primarily in the field of pharmacology and clinical chemistry. Its identical chemical properties to Mitotane, with the exception of its increased mass due to the incorporation of six Carbon-13 isotopes, make it an ideal internal standard for quantitative analysis. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Core Applications of this compound in Research
The primary application of this compound in a research setting is as an internal standard for the accurate quantification of Mitotane in biological matrices. This is particularly crucial for the therapeutic drug monitoring (TDM) of patients with adrenocortical carcinoma (ACC), the primary clinical indication for Mitotane. The narrow therapeutic window of Mitotane (typically 14-20 µg/mL in plasma) necessitates precise concentration measurements to optimize efficacy while minimizing toxicity.[1][2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.
Beyond TDM, this compound is a valuable tool in pharmacokinetic (PK) studies to delineate the absorption, distribution, metabolism, and excretion (ADME) of Mitotane. By administering a known amount of this compound, researchers can accurately track its fate in a biological system, providing crucial data for dose optimization and understanding drug-drug interactions. Furthermore, its use in metabolic studies allows for the unambiguous identification and quantification of Mitotane metabolites.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the use of Mitotane and its monitoring, for which this compound is an essential tool.
| Parameter | Value | Reference |
| Therapeutic Plasma Concentration | 14 - 20 µg/mL | [1][2] |
| Toxic Plasma Concentration | > 20 µg/mL | [3] |
| Typical Starting Dose (Adults) | 2 - 6 g/day (in divided doses) | [3] |
| Elimination Half-life | 18 - 159 days | [3] |
Table 1: Therapeutic and Pharmacokinetic Parameters of Mitotane.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [2] |
| Upper Limit of Quantification (ULOQ) | 40 µg/mL | [2] |
| Inter- and Intra-day Precision (%RSD) | < 15% | [4] |
| Accuracy (% bias) | Within ±15% | [4] |
Table 2: Typical Validation Parameters for Mitotane Quantification Assays Using a Stable Isotope-Labeled Internal Standard.
Experimental Protocols
Protocol 1: Quantification of Mitotane in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Mitotane concentrations in human plasma.
1. Materials and Reagents:
-
Mitotane analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (drug-free for calibration standards and quality controls)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mitotane and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Mitotane stock solution with methanol to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 1 µg/mL.
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., ranging from 0.5 to 50 µg/mL) and QCs at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Mitotane from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) transitions:
-
Mitotane: Precursor ion > Product ion (e.g., m/z 320.0 > 235.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 326.0 > 241.0)
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
5. Data Analysis:
-
Quantify Mitotane in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Protocol 2: Quantification of Mitotane in Human Plasma using GC-MS with this compound as an Internal Standard
This protocol provides a general outline for a gas chromatography-mass spectrometry (GC-MS) method.
1. Materials and Reagents:
-
As in Protocol 1, with the addition of a derivatizing agent if necessary.
-
Hexane or other suitable extraction solvent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add the this compound internal standard.
-
Add a suitable buffer to adjust the pH.
-
Add 1 mL of hexane and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in a small volume of a suitable solvent for GC injection. Derivatization may be performed at this stage if required to improve chromatographic properties.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Mitotane and this compound.
-
4. Data Analysis:
-
Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the research use of this compound.
Caption: Metabolic pathway of Mitotane.
Caption: Mitotane's mechanism of action in adrenocortical cells.
Caption: Experimental workflow for a pharmacokinetic study using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromsoc.jp [chromsoc.jp]
- 4. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitotane-13C6 as an Internal Standard: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Mitotane-13C6 as an internal standard in the quantitative analysis of Mitotane. This document provides a comprehensive overview of Mitotane's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its accurate quantification using isotope dilution mass spectrometry.
Introduction to Mitotane and the Need for a Robust Internal Standard
Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), functioning as both an adrenolytic and a steroidogenesis inhibitor.[1] Its therapeutic efficacy is, however, closely linked to plasma concentrations, necessitating precise therapeutic drug monitoring (TDM) to balance efficacy and toxicity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the accuracy and precision required for clinical decision-making.
This compound, a molecule in which six carbon atoms have been replaced with the heavy isotope ¹³C, is the ideal internal standard for the quantification of Mitotane by mass spectrometry. Due to its identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. This co-behavior allows this compound to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantitative results.[4][5]
Mechanism of Action of Mitotane
Mitotane's primary mode of action is the induction of cytotoxic effects in the adrenal cortex, leading to the destruction of both normal and cancerous adrenocortical cells.[1][6] This process is believed to be initiated by its metabolic activation within the adrenal mitochondria.[1]
Impact on Steroidogenesis
Mitotane significantly disrupts steroidogenesis by inhibiting key enzymes in the cortisol and androgen synthesis pathways.[1][7][8] This inhibition occurs at multiple steps, primarily targeting mitochondrial P450 enzymes.
-
Inhibition of Cholesterol Side-Chain Cleavage: Mitotane inhibits the cholesterol side-chain cleavage enzyme (P450scc, encoded by CYP11A1), which catalyzes the initial and rate-limiting step of steroidogenesis – the conversion of cholesterol to pregnenolone.[7][8]
-
Inhibition of 11β-hydroxylase: The drug also blocks the activity of 11β-hydroxylase (encoded by CYP11B1), an enzyme essential for the final step of cortisol synthesis.[8]
-
Downregulation of Steroidogenic Gene Expression: Studies have shown that mitotane can decrease the mRNA levels of key steroidogenic enzymes, including CYP11A1 and CYP17A1.[9]
The following diagram illustrates the key steps in the adrenal steroidogenesis pathway and highlights the points of inhibition by Mitotane.
Modulation of the Wnt/β-catenin Signaling Pathway
Recent evidence suggests that Mitotane's therapeutic effects may also involve the modulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in adrenocortical carcinoma.[10][11][12] While the precise mechanisms are still under investigation, studies indicate that Mitotane, particularly in combination with other agents like vitamin D, can inhibit the proliferation of ACC cells by interfering with this pathway.[10] The canonical Wnt pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting cell proliferation. Mitotane's inhibitory action may involve promoting the degradation of β-catenin, thus preventing its oncogenic signaling.
The following diagram provides a simplified overview of the canonical Wnt/β-catenin signaling pathway and the potential point of intervention by Mitotane.
Quantitative Analysis of Mitotane using this compound
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of Mitotane in biological matrices.
Data Presentation
Table 1: Method Validation Parameters for Mitotane Quantification
| Parameter | Typical Acceptance Criteria | Expected Performance with this compound |
| Linearity (R²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 0.1 - 1.0 µg/mL |
| Precision (CV%) | Within-run: < 15%, Between-run: < 15% | < 10% |
| Accuracy (% Bias) | Within ± 15% of nominal value | Within ± 10% |
Table 2: Recovery and Matrix Effect
| Parameter | Description | Expected Performance with this compound |
| Recovery | Efficiency of analyte extraction from the matrix | Consistent and reproducible, typically > 80% |
| Matrix Effect | Ion suppression or enhancement due to co-eluting matrix components | Effectively compensated by the co-eluting this compound |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Mitotane in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for Mitotane analysis.[13][14][17][18]
1. Materials and Reagents
-
Mitotane analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mitotane and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Mitotane by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-50 µg/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
The workflow for sample preparation is illustrated in the following diagram.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mitotane: Precursor ion (Q1) m/z [M+H]⁺ → Product ion (Q3) m/z
-
This compound: Precursor ion (Q1) m/z [M+6+H]⁺ → Product ion (Q3) m/z (Specific m/z values for precursor and product ions should be optimized for the specific instrument used.)
-
Conclusion
The use of this compound as an internal standard provides the necessary accuracy and precision for the therapeutic drug monitoring of Mitotane, enabling clinicians to optimize treatment regimens for patients with adrenocortical carcinoma. The detailed understanding of Mitotane's mechanism of action, including its effects on steroidogenesis and the Wnt/β-catenin pathway, further informs its clinical application and opens avenues for future research into combination therapies. The experimental protocols outlined in this guide provide a robust framework for the implementation of reliable and reproducible quantitative analysis of Mitotane in a research or clinical setting.
References
- 1. Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of mitotane in the management of adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose mitotane strategy in adrenocortical carcinoma: prospective analysis of plasma mitotane measurement during the first 3 months of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of mitotane and 1α,25-dihydroxyvitamin D3 on Wnt/beta-catenin signaling in human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Wnt/β-catenin signaling pathway in the tumor progression of adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromsoc.jp [chromsoc.jp]
- 18. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitotane-13C6: A Technical Guide to Stability and Storage
This guide provides an in-depth overview of the stability and recommended storage conditions for Mitotane-13C6, a crucial isotopically labeled internal standard for bioanalytical and research applications. The information is intended for researchers, scientists, and professionals in drug development who handle and utilize this compound.
Overview and Chemical Properties
This compound is the ¹³C labeled form of Mitotane, an antineoplastic agent used in the treatment of adrenocortical carcinoma. As a stable isotope-labeled internal standard, its purity and stability are paramount for accurate quantification in clinical and research settings.
Chemical Structure: 1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene
Storage Conditions and Stability
Proper storage is critical to maintain the integrity and shelf-life of this compound. The following tables summarize the recommended storage conditions and known stability data for the compound in both solid and solution forms.
Table 1: Recommended Storage and Stability of Solid this compound
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Recommended for long-term storage. |
| Powder | 4°C | 2 years[1] | Suitable for shorter-term storage. |
| General | - | ≥ 1 year[2] | General stability claim from supplier. |
Table 2: Recommended Storage and Stability of this compound in Solvent
| Solvent | Temperature | Duration | Notes |
| Not Specified | -80°C | 6 months[1] | Optimal for long-term storage of solutions. |
| Not Specified | -20°C | 1 month[1] | Suitable for short-term storage of solutions. |
For the non-labeled counterpart, Mitotane, commercially available tablets are recommended to be stored at 25°C, with excursions permitted between 15°C and 30°C in tight, light-resistant containers.[3][4]
Experimental Protocols for Stability Assessment
While a specific, detailed stability testing protocol for this compound is not publicly available, a stability-indicating method for the non-labeled Mitotane has been developed using High-Performance Liquid Chromatography (HPLC). This methodology can be adapted for this compound. The following sections outline a general approach based on established principles of forced degradation studies.
Stability-Indicating HPLC Method
A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.
Table 3: Example HPLC Method Parameters for Mitotane Analysis
| Parameter | Specification |
| Column | C18 stationary phase |
| Mobile Phase | Buffer and Acetonitrile (25:75, v/v) |
| Buffer | 10 mM potassium dihydrogen orthophosphate monohydrate, pH adjusted to 2.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
This method was developed for Mitotane and would require validation for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the degradation pathways and demonstrate the specificity of the analytical method. The drug substance should be subjected to a variety of stress conditions.
Objective: To generate approximately 5-20% degradation of the drug substance.
General Workflow for Forced Degradation Study:
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1M HCl) at room temperature and elevated temperature.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1M NaOH) at room temperature and elevated temperature. Studies on Mitotane have shown considerable degradation under basic conditions.
-
Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug and drug solution to dry heat.
-
Photolytic Degradation: Expose the solid drug and drug solution to light (UV and visible).
Samples should be analyzed at various time points to determine the rate of degradation.
Mechanism of Action and Relevant Pathway
Mitotane's primary mechanism of action involves the inhibition of steroidogenesis in the adrenal cortex. It specifically targets several key enzymes in the steroid synthesis pathway. Understanding this pathway is crucial for researchers investigating its pharmacological effects.
Mitotane exerts its effects by inhibiting key enzymes such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP11B1 (11β-hydroxylase), thereby blocking the synthesis of cortisol and other corticosteroids.[1][5]
Conclusion
The stability of this compound is crucial for its function as an internal standard. Adherence to the recommended storage conditions, particularly long-term storage at -20°C for the solid form and -80°C for solutions, is essential to ensure its integrity. While a specific stability-indicating method for the ¹³C labeled compound requires validation, the methodologies established for non-labeled Mitotane provide a strong foundation for developing robust analytical protocols to monitor its stability under various conditions.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of Mitotane-13C6 Stock Solutions for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane, an adrenal cytotoxic agent, is a critical therapeutic for adrenocortical carcinoma and Cushing's syndrome. Its efficacy is concentration-dependent, necessitating precise quantification in biological matrices. Mitotane-13C6, a stable isotope-labeled analog of Mitotane, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative MS-based bioanalysis as it corrects for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound stock solutions.
Table 1: Solubility of Mitotane in Common Organic Solvents
| Solvent | Solubility (approx.) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | [1] |
| Ethanol | ~20 mg/mL[1] | [1] |
| Methanol | Soluble (used for stock solution preparation) |
Note: The solubility of this compound is expected to be very similar to that of unlabeled Mitotane.
Table 2: Recommended Concentrations for this compound Stock and Working Solutions
| Solution Type | Recommended Concentration | Solvent |
| Primary Stock Solution | 1 mg/mL | Methanol or DMSO |
| Intermediate Stock Solution | 10 µg/mL | Methanol |
| Spiking Solution (Internal Standard) | 0.1 - 1 µg/mL | Methanol or Acetonitrile |
Table 3: Storage and Stability of this compound Solutions
| Solution | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years[1] | [1] |
| Stock Solution in Organic Solvent | -20°C | Up to 6 months | |
| Aqueous Solutions | Not Recommended for Storage | Prepare fresh daily[1] | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
High-purity solvents (Methanol, DMSO, Acetonitrile - LC-MS grade or equivalent)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps
Protocol for Preparing a 1 mg/mL Primary Stock Solution
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a clean, dry volumetric flask of the appropriate size (e.g., 1 mL for a 1 mg/mL solution).
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., Methanol or DMSO) to the flask to dissolve the powder.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. A brief sonication can aid in dissolving the compound.
-
Final Volume Adjustment: Once completely dissolved, add the solvent to the flask to reach the final volume mark.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C.
Protocol for Preparing an Intermediate Stock Solution and Spiking Solution
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Add the appropriate solvent (e.g., Methanol) to the mark and mix thoroughly.
-
-
Spiking Solution (Internal Standard, e.g., 0.1 µg/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate stock solution into a 1 mL volumetric flask.
-
Add the appropriate solvent (e.g., Methanol or Acetonitrile) to the mark and mix thoroughly. This solution is now ready to be spiked into samples and calibration standards.
-
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Quantification of Mitotane using Mitotane-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), a rare and aggressive malignancy. Due to its narrow therapeutic window (typically 14-20 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of mitotane is crucial to optimize efficacy and minimize toxicity.[1][2] Stable isotope-labeled internal standards, such as Mitotane-13C6, are essential for developing accurate and precise quantitative assays using mass spectrometry. This document provides detailed application notes and protocols for the preparation of calibrators and quality control (QC) samples using this compound for the quantification of mitotane in plasma.
Principle of the Method
The accurate quantification of mitotane in biological matrices is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The methodology relies on the principle of stable isotope dilution. A known concentration of this compound, which is chemically identical to mitotane but has a different mass due to the incorporation of six carbon-13 isotopes, is added to all samples, calibrators, and quality controls. This internal standard co-elutes with the analyte and experiences similar extraction efficiencies and ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated analytical methods for mitotane quantification.
Table 1: Calibration Curve Parameters
| Parameter | Value | Reference |
| Calibration Range | 0.25 - 40.0 µg/mL | [2] |
| Linearity (r²) | > 0.99 | [2][3] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [2] |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Concentration (µg/mL) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Low QC | 0.25 | < 5.0 | < 5.0 | 90 - 110 | [2] |
| Medium QC | 20.0 | < 5.0 | < 5.0 | 90 - 110 | [2] |
| High QC | 40.0 | < 5.0 | < 5.0 | 90 - 110 | [2] |
Note: The values presented in these tables are examples derived from published literature and may vary depending on the specific analytical method and instrumentation used.
Experimental Protocols
Materials and Reagents
-
Mitotane analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (ACS grade)
-
Drug-free human plasma (with appropriate anticoagulant)
-
Volumetric flasks (Class A)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
1. Mitotane Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of mitotane analytical standard.
- Dissolve in a 10 mL volumetric flask with methanol.
- Vortex until fully dissolved.
- Store at -20°C.
2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in a 1 mL volumetric flask with methanol.
- Vortex until fully dissolved.
- Store at -20°C.
3. Mitotane Intermediate Stock Solution (100 µg/mL):
- Pipette 1 mL of the 1 mg/mL Mitotane Stock Solution into a 10 mL volumetric flask.
- Bring to volume with methanol.
- Vortex to mix.
4. This compound Internal Standard (IS) Working Solution (12.5 µg/mL):
- Pipette 125 µL of the 1 mg/mL this compound IS Stock Solution into a 10 mL volumetric flask.
- Bring to volume with methanol.
- Vortex to mix.[2]
Preparation of Calibration Standards and Quality Controls
1. Spiking Solutions:
- Prepare a series of spiking solutions from the Mitotane Intermediate Stock Solution (100 µg/mL) by serial dilution with methanol to achieve the desired concentrations for the calibration curve and QC samples.
2. Calibration Standards:
- Prepare a set of at least six non-zero calibration standards by spiking the appropriate volume of the spiking solutions into drug-free human plasma.[2]
- A typical calibration curve may include the following concentrations: 0.25, 0.5, 1.0, 10.0, 20.0, 30.0, and 40.0 µg/mL.[2]
- Also prepare a blank plasma sample (no analyte, no IS) and a zero sample (plasma with IS only).
3. Quality Control (QC) Samples:
- Prepare at least three levels of QC samples (low, medium, and high) in drug-free human plasma from a separate weighing of the mitotane analytical standard.
- Typical QC concentrations are:
- Low QC: 0.25 µg/mL (at the LLOQ)[2]
- Medium QC: 20.0 µg/mL (within the therapeutic range)[2]
- High QC: 40.0 µg/mL (above the therapeutic range)[2]
4. Storage:
- Aliquots of the prepared calibrators and QC samples should be stored at -80°C until analysis.
Sample Preparation Protocol (Protein Precipitation and Liquid-Liquid Extraction)
-
Thaw samples, calibrators, and QCs on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 40 µL of the this compound IS Working Solution (12.5 µg/mL) in methanol.[2]
-
Vortex for 10 seconds.
-
Add 150 µL of ethyl acetate for protein precipitation and liquid-liquid extraction.[2]
-
Vortex vigorously for 10 minutes.[2]
-
Centrifuge at 10,000 rpm for 5 minutes.[2]
-
Carefully transfer 120 µL of the supernatant (organic layer) to a clean tube or vial for analysis by GC-MS or LC-MS/MS.[2]
Visualizations
Caption: Experimental workflow for mitotane quantification.
Caption: Analytical workflow for mitotane quantification.
Caption: Simplified signaling pathway of mitotane action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitotane Quantification with Mitotane-13C6: A Technical Support Guide
Welcome to the technical support center for the quantification of mitotane using Mitotane-13C6 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the this compound internal standard (IS) signal across our sample batch. What are the potential causes and how can we troubleshoot this?
A1: High variability in the IS signal can compromise the accuracy of your results. The root cause often lies in sample preparation, matrix effects, or instrument performance.
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the this compound solution to every sample and standard. Verify the accuracy of your pipettes and automated liquid handlers. Incomplete vortexing or mixing after IS addition can also lead to variability.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the ionization of the IS differently across samples. This is particularly relevant if the IS and analyte do not co-elute perfectly. To diagnose this, you can perform a post-extraction addition experiment by comparing the IS response in a neat solution versus the response in an extract of a blank matrix sample.
-
Analyte-Internal Standard Interaction: At very high concentrations, the analyte (mitotane) can compete with the IS for ionization, leading to a suppressed IS signal in high-concentration samples. Evaluate the IS response across the entire calibration curve to check for this trend.
-
Sample Stability: Mitotane, being lipophilic, can adsorb to plasticware. Ensure that the sample processing workflow is consistent and that the same types of tubes and plates are used for all samples.
Q2: Our calibration curve for mitotane is non-linear, especially at the higher concentrations. What could be the reason?
A2: Non-linearity in the calibration curve can be attributed to several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector may become saturated, leading to a plateauing of the signal. If this is the case, you may need to dilute your high-concentration samples or narrow the calibration range.
-
Isotopic Crosstalk: Mitotane contains chlorine atoms, which have naturally occurring isotopes (³⁵Cl and ³⁷Cl). This can lead to isotopic contributions from the unlabeled mitotane to the mass channel of the this compound, and vice versa. This "crosstalk" can become more pronounced at high analyte concentrations and can affect the linearity of the response ratio. Ensure that your mass spectrometer has sufficient resolution to distinguish between the analyte and IS signals.
-
Suboptimal Integration: Review the peak integration for your calibration standards. Inconsistent or incorrect peak integration, especially for partially co-eluting peaks, can introduce non-linearity.
Q3: We are not achieving the desired sensitivity for mitotane. How can we improve our limit of quantification (LOQ)?
A3: Improving the LOQ requires optimizing several aspects of your analytical method:
-
Sample Preparation: Increase the initial sample volume and incorporate a concentration step, such as solvent evaporation and reconstitution in a smaller volume of a mobile phase-compatible solvent.
-
Chromatography: Ensure sharp and symmetrical peak shapes. A broad peak will have a lower height and a poorer signal-to-noise ratio. You can optimize the mobile phase composition, gradient profile, and column temperature to improve peak shape.
-
Mass Spectrometry: Optimize the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters like collision energy and precursor/product ion selection. A direct infusion of mitotane and this compound can help in fine-tuning these parameters.
Troubleshooting Guides
Guide 1: Investigating Internal Standard Variability
This guide provides a systematic approach to troubleshooting inconsistent this compound signals.
Technical Support Center: Mitotane LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of mitotane.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common problems related to matrix effects in mitotane LC-MS/MS analysis.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inadequate chromatographic separation from matrix components. | - Optimize the analytical column and mobile phase composition. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[1] - Adjust the gradient elution profile to better separate mitotane from co-eluting substances. |
| Low Analyte Response or Signal Suppression | Ion Suppression: Co-eluting endogenous matrix components, particularly phospholipids, can suppress the ionization of mitotane in the mass spectrometer source. | - Improve Sample Cleanup: While simple protein precipitation is often sufficient for mitotane, if suppression is observed, consider more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. - Chromatographic Separation: Modify the LC method to separate mitotane from the ion-suppressing region of the chromatogram. |
| High Signal Variability Between Samples | Inconsistent matrix effects across different patient or quality control samples. | - Implement a Robust Internal Standard Strategy: The use of a SIL-IS is highly recommended to normalize for variability in matrix effects and sample recovery.[2][3] - Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix environment. |
| Inaccurate Quantification | Uncorrected matrix effects leading to either suppression or enhancement of the mitotane signal. | - Validate the Method for Matrix Effects: Perform a quantitative assessment of matrix effects during method validation by calculating the matrix factor. - Employ a SIL-IS: This is the most effective way to compensate for variations in ionization efficiency caused by the matrix.[2][4] |
| Interference Peaks | Co-eluting metabolites or other endogenous compounds with similar mass transitions. | - Optimize MRM Transitions: Select unique and specific precursor and product ion transitions for mitotane and the internal standard.[5] - Chromatographic Resolution: Adjust the LC method to separate the interfering peak from the analyte peak. Studies have shown that mitotane's main metabolites, o,p'-DDE and o,p'-DDA, do not typically interfere with the analysis when using appropriate chromatographic conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: Are matrix effects a significant concern for mitotane LC-MS/MS analysis?
A1: Based on available literature for related analytical methods (HPLC-DAD and GC-MS), significant matrix effects for mitotane are not commonly reported, especially when using a simple protein precipitation for sample preparation.[6][7][8][9][10][11] One study using an HPLC-DAD method explicitly stated that "no matrix effects or interference was observed for mitotane measurements".[6][7][8][9][10][11] However, it is always crucial to validate your specific LC-MS/MS method for matrix effects, as they can be instrument and method-dependent.
Q2: What is the most common sample preparation technique for mitotane in plasma?
A2: Protein precipitation (PPT) with acetonitrile or methanol is the most frequently described method for preparing plasma samples for mitotane analysis.[1] This is often followed by centrifugation to remove the precipitated proteins before injecting the supernatant.
Q3: What type of internal standard (IS) is recommended for mitotane analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as mitotane-d8, is highly recommended. A SIL-IS has nearly identical chemical and physical properties to mitotane, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any potential matrix effects and variability.[2][3][4] If a SIL-IS is not available, a structural analog like p,p'-DDD can be used, but it may not compensate for matrix effects as effectively.
Q4: Can mitotane metabolites interfere with the analysis?
A4: The main metabolites of mitotane are o,p'-DDE and o,p'-DDA. With a properly developed and validated chromatographic method, these metabolites can be chromatographically separated from mitotane and should not cause interference.[6] It is good practice to assess for potential interference from metabolites during method development.
Q5: How can I quantitatively assess matrix effects for my mitotane method?
A5: The matrix factor (MF) is a quantitative measure of the matrix effect. It is determined by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
A MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol describes the procedure to quantitatively determine the matrix effect for mitotane in human plasma.
-
Prepare a Neat Solution: Dissolve the mitotane reference standard in the reconstitution solvent to a known concentration (e.g., mid-range of the calibration curve).
-
Prepare Blank Plasma Extracts: Process at least six different lots of blank human plasma using your established sample preparation method (e.g., protein precipitation).
-
Post-Extraction Spike: Spike the blank plasma extracts with the mitotane reference standard to the same final concentration as the neat solution. Also, spike the internal standard.
-
Analysis: Inject the neat solution and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas for mitotane and the internal standard.
-
Calculation:
-
Calculate the Matrix Factor (MF) for mitotane for each plasma lot.
-
Calculate the Matrix Factor for the internal standard (IS-MF).
-
Calculate the IS-normalized Matrix Factor: IS-Normalized MF = MF / IS-MF
-
The coefficient of variation (CV%) of the IS-normalized MF across the different lots should be ≤15%.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol provides a general method for the extraction of mitotane from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., mitotane-d8 in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for mitotane analysis in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. forensicrti.org [forensicrti.org]
- 6. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples | Clinics [elsevier.es]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mitotane Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitotane extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting mitotane from biological samples?
A1: The three most prevalent techniques for mitotane extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each method has its own advantages and is chosen based on the specific requirements of the analysis, such as required cleanliness of the extract, sample volume, and throughput needs.
Q2: How should I store my biological samples before mitotane extraction to ensure its stability?
A2: For long-term stability, it is recommended to store plasma samples at or below 4°C.[1][2] One study showed that mitotane in plasma is stable for up to 28 days when stored at ≤4°C, while significant degradation was observed at 25°C over 14 and 28 days.[1] Another source suggests that for long-term storage, samples should be kept at -80°C until analysis.
Q3: What is the therapeutic window for mitotane, and why is accurate quantification important?
A3: The therapeutic window for mitotane is narrow, typically between 14 and 20 µg/mL in plasma.[1][2] Concentrations below this range may not be effective, while levels above 20 µg/mL are associated with an increased risk of severe neurotoxicity.[3] Therefore, accurate and precise quantification is crucial for therapeutic drug monitoring to optimize treatment efficacy and minimize adverse effects.
Q4: What are "matrix effects" and how can they affect my mitotane analysis?
A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix.[4][5] These effects can lead to ion suppression or enhancement, causing underestimation or overestimation of the mitotane concentration, which can compromise the accuracy and reproducibility of the results.[4][6]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Emulsion Formation | - High concentration of lipids or proteins in the sample. - Vigorous shaking or mixing. | - Gently swirl or rock the sample instead of vigorous shaking. - Add salt (salting out) to the aqueous phase to increase its polarity. - Centrifuge the sample to break the emulsion. - Add a small amount of a different organic solvent to alter the phase properties. |
| Low Mitotane Recovery | - Incorrect pH of the aqueous phase. - Inappropriate extraction solvent. - Insufficient mixing or extraction time. - Analyte binding to proteins. | - Adjust the pH of the sample to ensure mitotane is in its neutral form for efficient extraction into the organic solvent. - Select an organic solvent with appropriate polarity to effectively partition mitotane. - Ensure adequate mixing time to allow for equilibrium to be reached. - Consider a protein precipitation step before LLE. |
| Poor Reproducibility | - Inconsistent manual extraction technique. - Variable sample volumes or reagent additions. | - Standardize the extraction procedure, including mixing time and intensity. - Use calibrated pipettes for all liquid handling steps. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Mitotane Recovery (Analyte Breakthrough) | - Inappropriate sorbent selection. - Sample solvent is too strong. - High flow rate during sample loading. - Sorbent bed drying out before sample loading. | - Select a sorbent with sufficient retention for mitotane (e.g., C8, C18, or polymeric). - Dilute the sample with a weaker solvent to promote retention. - Decrease the flow rate during sample loading to allow for adequate interaction with the sorbent. - Ensure the sorbent bed remains solvated after conditioning and equilibration. |
| Low Mitotane Recovery (Incomplete Elution) | - Elution solvent is too weak. - Insufficient volume of elution solvent. - High flow rate during elution. | - Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier). - Increase the volume of the elution solvent or perform a second elution. - Decrease the flow rate during elution to ensure complete desorption. |
| High Background or Interferences in Eluate | - Inadequate washing of the sorbent. - Co-elution of matrix components. | - Optimize the wash step with a solvent that removes interferences without eluting mitotane. - Try a different sorbent with higher selectivity. - Adjust the pH of the wash and elution solvents to improve separation. |
Protein Precipitation (PPT) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Mitotane Recovery | - Incomplete protein precipitation. - Co-precipitation of mitotane with proteins. - Inefficient extraction of mitotane from the pellet. | - Use an appropriate ratio of precipitating solvent to sample (typically 3:1 or higher for acetonitrile). - Compare different precipitating solvents (e.g., acetonitrile vs. methanol). Acetonitrile is often more efficient.[7] - Ensure thorough vortexing after adding the precipitating solvent. - Consider a second extraction of the protein pellet. |
| Clogged LC Column or Instrument Issues | - Incomplete removal of precipitated proteins. | - Ensure adequate centrifugation time and speed to pellet all precipitated proteins. - Carefully transfer the supernatant without disturbing the pellet. - Consider using a filter plate for protein removal. |
| Poor Reproducibility | - Inconsistent solvent-to-sample ratios. - Variable vortexing or centrifugation times. | - Use precise volumes of sample and precipitating solvent. - Standardize the mixing and centrifugation steps. |
Quantitative Data Summary
Table 1: Comparison of Mitotane Extraction Methods from Plasma/Serum
| Extraction Method | Recovery (%) | Lower Limit of Quantification (LLOQ) | Linearity Range (µg/mL) | Reference |
| Protein Precipitation (Acetonitrile) | 98.00 - 117.00 | 1.00 | 1.00 - 50.00 | |
| LLE (Deproteination with Methanol, then Ethyl Acetate) | >92.0 (at 0.25 µg/mL) | 0.25 | 0.25 - 40.0 | [2] |
| Protein Precipitation (Ethanol) | 77 - 88 | 0.2 (Mitotane & DDE), 0.5 (DDA) | Not Specified | [4] |
| LLE (Acetonitrile) | 95 | 0.310 | 1 - 50 | [6] |
Experimental Protocols
Protein Precipitation with Acetonitrile for Mitotane in Plasma
This protocol is based on the method described by de Souza et al. (2022).
-
Sample Preparation: Spike drug-free plasma samples with known concentrations of mitotane (e.g., 1.0, 2.5, 10.0, 25.0, and 50.0 µg/mL).
-
Internal Standard Addition: To 200 µL of plasma sample, add an internal standard (e.g., p,p'-DDD at 25.0 µg/mL).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Analysis: Inject an aliquot of the supernatant into the analytical system (e.g., HPLC-DAD).
Liquid-Liquid Extraction for Mitotane in Plasma
This protocol is adapted from a method for therapeutic drug monitoring of mitotane.[2]
-
Sample Preparation: Use 100 µL of plasma for analysis.
-
Deproteination & IS Addition: Add 40 µL of methanol containing the internal standard to the plasma sample.
-
Extraction: Add 150 µL of ethyl acetate to the sample.
-
Vortexing: Vortex the mixture for 10 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the layers.
-
Supernatant Collection: Collect 120 µL of the upper organic layer (supernatant) for analysis.
-
Analysis: Inject the collected supernatant into the analytical instrument (e.g., GC-MS).
Solid-Phase Extraction (SPE) for Mitotane (General Protocol)
This is a general guideline for developing an SPE method for mitotane.
-
Sorbent Selection: Choose a reversed-phase sorbent such as C8 or C18, or a polymeric sorbent. The choice depends on the required selectivity and the nature of the matrix.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) to activate the sorbent.
-
Equilibration: Equilibrate the cartridge with a solvent similar in composition to the sample matrix (e.g., water or a buffered solution) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate to ensure efficient retention of mitotane.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.
-
Elution: Elute the retained mitotane with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.
Mitotane Extraction from Tissue Homogenate
This protocol provides a general workflow for extracting mitotane from tissue samples.
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 10-20 mg) in a cold homogenization buffer (e.g., 80% methanol) on ice. Use a probe homogenizer or bead beater for efficient disruption.
-
Incubation: Incubate the homogenate on dry ice for at least 20 minutes to facilitate cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C for 10 minutes to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted mitotane.
-
(Optional) Re-extraction: The pellet can be re-extracted with a smaller volume of the homogenization buffer to improve recovery.
-
Further Clean-up: The resulting supernatant may require further clean-up using LLE or SPE before analysis, depending on the complexity of the tissue matrix and the sensitivity of the analytical method.
Visualizations
References
Technical Support Center: Mitotane Detection with Mitotane-13C6
Welcome to the technical support center for improving mitotane detection sensitivity using Mitotane-13C6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard for mitotane quantification?
Using an internal standard (IS) is crucial for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] An IS helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the precision and accuracy of the results. Without an IS, it can be difficult to determine if a low signal is due to a low concentration of mitotane in the sample or due to loss of the analyte during the analytical process.[1]
Q2: What are the specific advantages of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard for mitotane.[2] The key advantages of using a SIL-IS are:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled mitotane. This means it behaves similarly during sample extraction, chromatography, and ionization, making it an ideal standard.
-
Co-elution: It co-elutes with the native analyte during chromatography, which helps to compensate for matrix effects more effectively.
-
Mass Difference: It is easily distinguishable from the native mitotane by a mass spectrometer due to the mass difference from the 13C isotopes.
-
Reduced Variability: It helps to account for variations in extraction recovery, injection volume, and ionization efficiency, leading to more robust and reliable results.
Q3: What is the typical therapeutic range for mitotane that I should be targeting?
The therapeutic plasma concentration for mitotane is generally considered to be between 14 and 20 µg/mL (or mg/L).[1][3][4][5] Monitoring plasma levels is important because mitotane has a narrow therapeutic window.[1][5] Concentrations above 20 µg/mL are often associated with an increased risk of neurological toxicity.[4][5]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Signal and Sensitivity Issues
Q1: I am not seeing any peak for mitotane or this compound. What should I check?
-
LC-MS System Connection: Ensure the LC outlet tubing is properly connected to the mass spectrometer's ion source.[6]
-
Mobile Phase Flow: Check for mobile phase flow. A common issue is a purge valve being left open. Purge the system to remove any potential air bubbles in the pump.[6]
-
Sample Injection: Verify that the correct sample vial is in the correct position in the autosampler and that the injection volume is set correctly in your sequence.[6]
-
MS Settings: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge ratios (m/z) for both mitotane and this compound. Also, check that the ion source parameters (e.g., temperature, gas flows) are appropriate and stable.[6]
Q2: The signal intensity for my analyte is very low. How can I improve the sensitivity?
-
Sample Preparation: Review your sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering compounds from the matrix that may cause ion suppression.[7]
-
Ion Source Optimization: Ensure the ion source parameters are optimized for mitotane. This includes the spray voltage, gas temperatures, and gas flow rates. The position of the ESI probe relative to the orifice is also critical.[6]
-
Mobile Phase Additives: The use of appropriate mobile phase additives (e.g., formic acid, ammonium acetate) at optimal concentrations can improve ionization efficiency.[8] However, use only high-purity, LC-MS grade additives to avoid background noise.[8]
-
Matrix Effects: Investigate for matrix effects like ion suppression. This can be done by comparing the signal of a standard in solvent versus a standard spiked into an extracted blank matrix. If ion suppression is present, improving the sample cleanup or chromatographic separation is necessary.[6]
Chromatographic Issues
Q1: My retention times are shifting between injections. What is the cause?
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. It is recommended to use at least 10 column volumes for equilibration.[6]
-
Mobile Phase Composition: Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phases regularly and ensure accurate mixing.[8]
-
Column Temperature: Check that the column oven temperature is stable and accurate. Temperature fluctuations can significantly impact retention times.[6]
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention. Implement a column flushing procedure or use a guard column to protect the analytical column.[8]
Q2: I am observing poor peak shape (e.g., tailing, splitting, or broad peaks). What can I do?
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the column stationary phase. Adjusting the mobile phase pH or using a different column chemistry might help. Tailing of all peaks could also indicate extra-column volume from poor connections or a partially plugged column frit.[9]
-
Split Peaks: This often points to a problem at the head of the column, such as a partially blocked frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[9]
-
Broad Peaks: Broadening can result from extra-column volume, column contamination, or a mismatch between the injection solvent and the mobile phase.[9] Ensure all tubing and connections are optimized for low dead volume.
Experimental Protocols & Data
Example Protocol: Mitotane Quantification in Plasma by LC-MS/MS
This protocol is a generalized example. Specific parameters should be optimized for your instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.[10]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mitotane: Determine the appropriate precursor and product ions (e.g., monitor for specific fragments after collision-induced dissociation).
-
This compound: The precursor ion will be 6 Da higher than that of mitotane. The product ions should be selected to be specific and sensitive.
-
-
Instrument Parameters: Optimize ion source gas flows, temperatures, and collision energy for maximum signal intensity.
-
Quantitative Data Summary
The following tables summarize performance characteristics from various published methods for mitotane detection.
Table 1: Linearity and Sensitivity of Mitotane Detection Methods
| Method | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) | Reference |
| GC-EI-MS | 0.25 - 40 | 0.25 µg/mL | [1] |
| HPLC | 0.2 - 40 | 0.2 µg/mL | [3] |
| LC-DAD | 1.00 - 50.00 | 1.00 µg/L | [11][12][13] |
| HPLC-UV | 1 - 40 | 0.2 mg/L (DDD) | [10] |
Table 2: Accuracy and Precision of Mitotane Detection Methods
| Method | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| HPLC | 1.2 - 2.7% | 1.7 - 2.7% | -2.3 to 3.4% | [3] |
| LC-DAD | < 9.98% | < 9.98% | 89.40 - 105.90% | [11][12][13] |
Table 3: Recovery Rates for Mitotane and Internal Standard
| Method | Analyte | Recovery Rate | Reference |
| HPLC | Mitotane | > 97.4% | [3] |
| HPLC | Internal Standard (p,p'-DDD) | > 98.7% | [3] |
| LC-DAD | Mitotane | 98.00 - 117.00% | [11][12][13] |
Visualizations
Experimental Workflow for Mitotane Analysis
Caption: Workflow for mitotane quantification using a stable isotope-labeled internal standard.
Troubleshooting Decision Tree for LC-MS/MS
Caption: A decision tree for troubleshooting common LC-MS/MS issues.
Principle of Stable Isotope Dilution Analysis
Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromsoc.jp [chromsoc.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.at [shimadzu.at]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. zefsci.com [zefsci.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Linearity issues in mitotane calibration curve with Mitotane-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with mitotane calibration curves using Mitotane-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
Non-linear calibration curves in LC-MS/MS are frequently observed and can be attributed to several factors. The most common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-proportional response.
-
Ionization Saturation: At high analyte concentrations, the efficiency of the ionization process in the mass spectrometer's ion source can decrease, resulting in a plateauing of the signal.
-
Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At very high analyte concentrations, the detector can become saturated, leading to a non-linear response at the upper end of the calibration curve.
-
Isotopic Crosstalk: At high concentrations of the unlabeled analyte (mitotane), the natural isotopic abundance of heavier isotopes (e.g., M+6) can contribute to the signal of the stable isotope-labeled internal standard (this compound), causing a deviation from linearity.
-
Formation of Adducts or Dimers: At higher concentrations, the analyte may form dimers or adducts with other molecules in the ion source, which are not monitored, leading to a decrease in the expected monomeric analyte signal.
Q2: Why am I seeing non-linearity even when using a stable isotope-labeled internal standard like this compound?
While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting many sources of variability, it may not completely eliminate non-linearity. Here’s why:
-
Differential Matrix Effects: Although a SIL-IS co-elutes with the analyte and experiences similar matrix effects, in some cases, the matrix effect can be subtly different for the analyte and the IS, especially in very complex matrices.
-
Isotopic Contribution (Crosstalk): This is a significant factor at high analyte concentrations. The mass spectrum of native mitotane will have naturally occurring heavier isotopes. If the concentration of mitotane is very high, the intensity of its M+6 isotope peak can become significant and overlap with the signal of the this compound internal standard, leading to an inaccurate IS response and a non-linear curve.
-
Impurity in Internal Standard: The this compound internal standard might contain a small percentage of unlabeled mitotane as an impurity. At low analyte concentrations, this can artificially inflate the analyte signal, affecting the linearity at the lower end of the curve.
Q3: What is a typical linear range for a mitotane calibration curve in plasma?
The linear range for mitotane in plasma can vary depending on the analytical method and instrumentation. However, published methods often report linear ranges that cover the therapeutic window of mitotane (typically 14-20 µg/mL).
| Study Reference | Analytical Method | Calibration Range (µg/mL) | Correlation Coefficient (R²) |
| Feliu et al. (2017) | UPLC-MS/MS | 0.5 - 50 | > 0.99 |
| Brocca et al. (2014) | HPLC-UV | 1.0 - 40 | > 0.998 |
| Choi et al. (2019) | GC-EI-MS | 0.25 - 40 | 0.992[1] |
Q4: Should I use protein precipitation or liquid-liquid extraction for mitotane sample preparation?
Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used for mitotane analysis. The choice depends on the specific requirements of your assay.
-
Protein Precipitation (PPT):
-
Advantages: Simple, fast, and requires minimal method development. It effectively removes the majority of proteins.
-
Disadvantages: Can result in less clean extracts compared to LLE, potentially leading to more significant matrix effects. The supernatant is diluted, which might affect sensitivity for low concentration samples.
-
-
Liquid-Liquid Extraction (LLE):
-
Advantages: Provides cleaner extracts, reducing matrix effects and improving assay robustness. It can also concentrate the analyte, improving sensitivity.
-
Disadvantages: More labor-intensive and time-consuming than PPT. Requires optimization of solvent selection and extraction conditions. Emulsion formation can be an issue.
-
For mitotane, which is a lipophilic drug, LLE can be particularly effective in separating it from the aqueous plasma components. However, for high-throughput clinical monitoring, the speed and simplicity of PPT might be preferred.
Troubleshooting Guide for Linearity Issues
This guide provides a systematic approach to troubleshooting non-linearity in your mitotane calibration curve.
Step 1: Initial Checks and Data Review
-
Question: Is the non-linearity observed consistently across multiple runs?
-
Action: Review data from several batches. If the issue is intermittent, it might be related to instrument performance or inconsistent sample preparation.
-
-
Question: At which end of the calibration curve is the non-linearity occurring (low or high concentrations)?
-
Action:
-
High concentrations: Suspect detector saturation, ionization suppression, or isotopic crosstalk.
-
Low concentrations: Suspect issues with the blank, background noise, or carryover.
-
-
Step 2: Investigating Potential Causes and Solutions
The following diagram illustrates a logical workflow for troubleshooting linearity issues.
Caption: Troubleshooting workflow for mitotane calibration curve linearity.
Detailed Troubleshooting Steps:
If non-linearity is at the high end of the curve:
-
Investigate Detector Saturation:
-
Symptom: The response of both mitotane and this compound plateaus at high concentrations.
-
Solution: Dilute the highest calibration standards and quality control (QC) samples and re-run the analysis. If linearity is restored, detector saturation is the likely cause. Adjust the calibration range accordingly.
-
-
Address Ionization Suppression/Matrix Effects:
-
Symptom: The response ratio of mitotane to this compound decreases at high concentrations.
-
Solutions:
-
Optimize MS Source Conditions: Adjust parameters such as gas flows, temperature, and spray voltage to improve ionization efficiency and reduce matrix effects.
-
Improve Sample Cleanup: If using protein precipitation, consider switching to liquid-liquid extraction to obtain a cleaner sample extract.
-
Modify Chromatography: Ensure adequate separation of mitotane from endogenous matrix components. A longer gradient or a different column chemistry might be necessary.
-
-
-
Evaluate Isotopic Crosstalk:
-
Symptom: The internal standard response increases at the highest mitotane concentrations.
-
Solutions:
-
Check Isotopic Purity of this compound: Consult the certificate of analysis for your internal standard to confirm its isotopic purity.
-
Analyze High Concentration Standard without IS: Inject a high concentration mitotane standard and monitor the mass transition for this compound. A significant signal indicates isotopic contribution.
-
Adjust Internal Standard Concentration: Increasing the concentration of the this compound may help to minimize the relative contribution from the unlabeled analyte. However, this may also contribute to detector saturation.
-
-
If non-linearity is at the low end of the curve:
-
Check for Carryover:
-
Symptom: The blank sample injected after the highest calibrator shows a significant mitotane peak.
-
Solution: Optimize the autosampler wash procedure. Use a stronger wash solvent and increase the number of wash cycles.
-
-
Assess Background Noise:
-
Symptom: The signal-to-noise ratio for the lowest calibrator is poor.
-
Solution: Check the purity of your solvents and reagents. Ensure the LC-MS/MS system is clean and has been recently maintained.
-
-
Investigate Blank Contamination:
-
Symptom: The blank matrix shows a detectable mitotane peak.
-
Solution: Prepare fresh blank matrix and re-run the analysis. Ensure that all labware is clean and free from contamination.
-
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, standard, or QC in a glass tube, add the this compound internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., hexane:ethyl acetate 90:10, v/v).
-
Vortex for 2 minutes to extract the analytes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute mitotane, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions:
-
Mitotane: Determine the optimal precursor and product ions.
-
This compound: Precursor ion will be M+6 of mitotane. The product ion should be analogous to the unlabeled compound.
-
-
Source Parameters: Optimize gas flows (nebulizer, heater, curtain gas), temperature, and ion spray voltage for maximum signal intensity and stability.
-
By following this structured troubleshooting guide and utilizing the provided protocols, researchers can effectively identify and resolve linearity issues in their mitotane calibration curves, ensuring accurate and reliable quantification for their studies.
References
Mitotane-13C6 stability in processed samples
Welcome to the Technical Support Center for Mitotane-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in processed samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Mitotane, where six carbon atoms (¹²C) are replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C).[1] This labeling results in a molecule that is chemically identical to Mitotane but has a higher mass. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards like this compound are considered the gold standard.[2][3] They are added to samples at a known concentration before sample preparation to correct for variability in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.[4][5]
Q2: How stable is this compound in processed samples (e.g., in an autosampler)?
While specific long-term stability data for this compound in processed samples is not extensively published, the stability of ¹³C-labeled internal standards is generally considered to be excellent. Unlike deuterium-labeled standards, which can sometimes exhibit chromatographic shifts or back-exchange, ¹³C labels are covalently bound within the carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions.[2][6]
Studies on the stability of unlabeled Mitotane in processed plasma samples have shown it to be stable for at least 48 hours when stored at 5°C. Given that this compound is chemically identical to the unlabeled form, it is expected to exhibit similar or better stability. For other complex molecules like steroids, processed samples have been shown to be stable in the autosampler for at least 24 hours. It is best practice to store processed samples at refrigerated temperatures (e.g., 4°C) in the autosampler to minimize any potential for degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation. It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable this compound Response | Inconsistent addition of the internal standard to samples. | Ensure the internal standard solution is accurately and consistently pipetted into all samples, calibrators, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette and proper technique. |
| Incomplete mixing of the internal standard with the sample matrix. | Vortex each sample thoroughly after the addition of the this compound solution to ensure homogeneity. | |
| Degradation of this compound in the stock or working solution. | Prepare fresh working solutions from the stock solution. If the problem persists, use a fresh aliquot of the stock solution. Verify the storage conditions of the stock solution. | |
| Instrument variability (e.g., inconsistent injection volume, ion source fluctuations). | Perform instrument maintenance and calibration. Check for any leaks in the LC system. Monitor the system suitability by injecting a standard solution multiple times. | |
| Poor Peak Shape for this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Column degradation. | Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column. | |
| Sample solvent is too strong. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase to prevent peak distortion. | |
| Interference with this compound Peak | Co-eluting endogenous or exogenous compounds from the matrix. | Optimize the sample preparation method to remove interfering substances. A more selective extraction technique like solid-phase extraction (SPE) may be necessary. |
| Cross-talk from the unlabeled Mitotane. | Ensure that the mass spectrometer has sufficient resolution to distinguish between Mitotane and this compound. Check for any isotopic contribution from the unlabeled analyte to the internal standard signal, especially at high concentrations of the analyte. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Mitotane Analysis using Protein Precipitation
This protocol is a common and straightforward method for extracting Mitotane from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the specific assay, a typical concentration might be 1 µg/mL in methanol) to each plasma sample.
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortexing and Centrifugation: Vortex for 20 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: Post-Extraction Stability Assessment
This protocol can be used to evaluate the stability of this compound in the final processed sample extract.
-
Sample Preparation: Process a set of quality control (QC) samples at low and high concentrations as described in Protocol 1.
-
Initial Analysis (Time 0): Immediately after preparation, inject one set of the reconstituted QC samples and analyze them using the validated LC-MS/MS method.
-
Storage: Store the remaining reconstituted QC samples in the autosampler at a controlled temperature (e.g., 4°C).
-
Subsequent Analyses: Re-inject and analyze the stored QC samples at specific time points (e.g., 12, 24, 48, and 72 hours).
-
Data Analysis: Calculate the mean concentration and the percent deviation from the initial (Time 0) concentration for each time point. The stability is considered acceptable if the deviation is within a predefined limit (e.g., ±15%).
Visualizations
Caption: Workflow for the extraction and analysis of Mitotane from plasma samples.
Caption: Simplified signaling pathway of Mitotane's action in adrenocortical carcinoma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. scispace.com [scispace.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Validating an LC-MS/MS Assay for Mitotane Using Mitotane-¹³C₆: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of mitotane is critical for therapeutic drug monitoring (TDM) due to its narrow therapeutic window of 14–20 µg/mL. This guide provides a comparative overview of a state-of-the-art Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Mitotane-¹³C₆, against alternative analytical methods.
The use of a stable isotope-labeled internal standard like Mitotane-¹³C₆ is the gold standard for quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte, mitotane, ensuring that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, are accounted for, leading to higher accuracy and precision.
Comparative Analysis of Mitotane Quantification Methods
The following table summarizes the performance characteristics of an LC-MS/MS method with Mitotane-¹³C₆ against other validated methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with a Diode-Array Detector (LC-DAD).
| Parameter | LC-MS/MS with Mitotane-¹³C₆ (Expected) | GC-MS[1] | LC-DAD[2][3] |
| Internal Standard | Mitotane-¹³C₆ | Unspecified | p,p'-DDD[2][3] |
| Linearity Range | Wide, e.g., 0.1 - 50 µg/mL | 0.25 - 40 µg/mL[1] | 1.0 - 50.0 µg/mL[2][3] |
| Coefficient of Determination (R²) | > 0.99 | 0.992[1] | > 0.9987[2][3] |
| Lower Limit of Quantification (LLOQ) | Low, e.g., < 0.1 µg/mL | 0.25 µg/mL[1] | ~1.00 µg/mL[2][3] |
| Intra-assay Precision (%CV) | < 15% | Not specified | < 3.9%[2] |
| Inter-assay Precision (%CV) | < 15% | Not specified | < 9.98%[2][3] |
| Accuracy | 85 - 115% | Not specified | 89.4 - 105.9%[2] |
| Recovery | High and consistent | Good precision[1] | 98.0 - 117.0%[2][3] |
| Run Time | Short, < 10 min | 12 min[1] | 12 min[3] |
| Sample Preparation | Simple protein precipitation | Deproteination and liquid-liquid extraction[1] | Protein precipitation[2][3] |
Experimental Workflow and Protocols
The validation of a bioanalytical method is essential to ensure its reliability for TDM. Below is a typical workflow for the validation of an LC-MS/MS assay for mitotane.
Detailed Experimental Protocols
A simple and rapid protein precipitation method is often employed for sample preparation in LC-MS/MS assays.
-
To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard, Mitotane-¹³C₆.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject a portion of the clear supernatant into the LC-MS/MS system.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Mitotane: Precursor ion > Product ion
-
Mitotane-¹³C₆: Precursor ion > Product ion
-
The assay validation should be conducted according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma samples from multiple sources.
-
Linearity and Range: The calibration curve should be linear over the expected concentration range in patient samples. A typical range for mitotane is 1.0 to 50.0 µg/mL.[2][3] The linearity is assessed by a weighted linear regression of the peak area ratio of the analyte to the internal standard versus the concentration. The coefficient of determination (R²) should be greater than 0.99.
-
Accuracy and Precision: Intra- and inter-assay precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the coefficient of variation (%CV), should be less than 15%, and the accuracy should be within 85-115%.[4]
-
Matrix Effect and Recovery: The matrix effect is assessed to ensure that the ionization of the analyte is not suppressed or enhanced by other components in the plasma. The recovery of the analyte from the sample matrix should be consistent and reproducible.
-
Stability: The stability of mitotane in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Conclusion
An LC-MS/MS assay using Mitotane-¹³C₆ as an internal standard offers superior performance in terms of sensitivity, specificity, and accuracy for the therapeutic drug monitoring of mitotane compared to other methods like GC-MS and LC-DAD. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing, making it the preferred method for reliable quantification in a clinical setting. While GC-MS and LC-DAD are viable alternatives, LC-MS/MS provides a more robust and high-throughput solution for modern bioanalytical laboratories.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat [mdpi.com]
A Head-to-Head Battle for Precision: Mitotane-13C6 vs. Deuterated Mitotane as Internal Standards
A detailed comparison for researchers, scientists, and drug development professionals in the quantitative analysis of Mitotane.
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies of mitotane, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results, particularly when using liquid chromatography-mass spectrometry (LC-MS). The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard. This guide provides an in-depth comparison of two such SILs for mitotane: Mitotane-13C6 and deuterated mitotane.
The Gold Standard: this compound
This compound is an isotopic analogue of mitotane where six carbon-12 atoms in one of the phenyl rings are replaced with carbon-13 isotopes. This substitution results in a mass shift of +6 Da, allowing it to be distinguished from the native mitotane by the mass spectrometer.
The Alternative: Deuterated Mitotane
Deuterated mitotane involves the replacement of one or more hydrogen atoms with deuterium (²H or D), a heavier isotope of hydrogen. For instance, Mitotane-d8, where eight hydrogen atoms are substituted, would provide a significant mass shift.
Core Performance Comparison
The superiority of ¹³C-labeled internal standards over their deuterated counterparts is a widely supported concept in the field of mass spectrometry.[1] This preference is rooted in the fundamental physicochemical properties of the isotopes.
| Feature | This compound | Deuterated Mitotane | Rationale & Implications |
| Chromatographic Co-elution | Identical to unlabeled mitotane | Potential for shift in retention time | ¹³C labeling does not alter the physicochemical properties of the molecule, ensuring perfect co-elution with the analyte.[1] Deuterium substitution can slightly change polarity and molecular interactions, leading to chromatographic separation from the analyte, which can compromise the correction for matrix effects that occur at a specific retention time.[2][3] |
| Isotopic Stability | Highly Stable | Risk of back-exchange | The C-C bonds in this compound are stable under typical analytical conditions. Deuterium atoms, especially if located at exchangeable positions, can be lost and replaced by protons from the solvent or matrix, leading to a decrease in the internal standard signal and inaccurate quantification.[2][4] |
| Matrix Effect Compensation | Optimal | Potentially Compromised | Due to identical elution profiles, this compound experiences the exact same matrix-induced ion suppression or enhancement as the native mitotane, providing the most accurate correction.[5] If the deuterated standard does not perfectly co-elute, it may be affected differently by the matrix, leading to quantification errors.[6] |
| Fragmentation Pattern (MS/MS) | Identical to unlabeled mitotane | Can be altered | The fragmentation pattern in tandem mass spectrometry is generally identical for ¹³C-labeled compounds and their unlabeled counterparts. Deuteration can sometimes alter fragmentation pathways and efficiencies due to the stronger C-D bond compared to the C-H bond, which might require different optimization of MS/MS parameters.[1] |
| Commercial Availability & Cost | Generally available but can be more expensive | Often more readily available and less expensive | The synthesis of ¹³C-labeled compounds is typically more complex and costly than deuteration.[7][8] |
Supporting Experimental Data
While a direct comparative study for mitotane is unavailable, a study by Berg et al. on amphetamine provides clear experimental evidence for the advantages of ¹³C-labeling over deuteration.
Table 2: Comparison of ¹³C- and ²H-Labeled Amphetamine Internal Standards
| Parameter | ¹³C₆-Amphetamine | ²Hₓ-Amphetamine (x=3 to 11) |
| Chromatographic Co-elution | Perfect co-elution with amphetamine | Chromatographic separation increased with the number of deuterium substitutes |
| MS/MS Fragmentation Energy | Similar to amphetamine | Higher collision energy required for fragmentation with an increasing number of deuterium atoms |
Source: Adapted from Berg et al., J Chromatogr A, 2014.[1]
These findings for amphetamine highlight the practical implications of the theoretical differences and strongly suggest that this compound would offer superior performance to a deuterated analogue.
Experimental Protocols
Below is a representative "best practice" experimental protocol for the therapeutic drug monitoring of mitotane in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is a composite based on established methods for mitotane and similar small molecules.
1. Sample Preparation
-
Objective: To extract mitotane from plasma and remove proteins that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of patient plasma, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound in methanol at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate mitotane from other components and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions:
-
Mitotane: Q1/Q3 (e.g., m/z 320 -> m/z 235).
-
This compound: Q1/Q3 (e.g., m/z 326 -> m/z 241).
-
-
Optimization: Collision energy and other source parameters should be optimized for maximum signal intensity for both analyte and internal standard.
-
Visualizing the Concepts
To further clarify the comparison and the analytical process, the following diagrams are provided.
Caption: Chemical structures of Mitotane, this compound, and a deuterated analogue.
Caption: General workflow for mitotane quantification using a stable isotope-labeled internal standard.
Conclusion and Recommendation
Based on the overwhelming evidence from the analytical chemistry literature, This compound is the superior choice for an internal standard in the quantitative analysis of mitotane by LC-MS . Its key advantages include:
-
Identical physicochemical properties , ensuring co-elution and optimal correction for matrix effects.
-
High isotopic stability , eliminating the risk of back-exchange and ensuring analytical accuracy.
-
Predictable fragmentation , simplifying MS/MS method development.
While deuterated mitotane may be a more cost-effective option, it introduces potential for significant analytical errors due to chromatographic shifts and isotopic instability. For applications where the highest accuracy and reliability are required, such as therapeutic drug monitoring and clinical research, the investment in this compound is well-justified. Researchers should be aware of the potential pitfalls of using deuterated standards and would need to perform extensive validation to ensure that these issues do not compromise their results.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Head-to-Head Battle for Precision: Cross-Validating Mitotane Assays with Mitotane-13C6
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of mitotane, the choice of analytical methodology is paramount to ensuring accurate and reliable results. This guide provides an objective comparison of mitotane assays, delving into the performance of traditional methods versus those employing a stable isotope-labeled internal standard, Mitotane-13C6. Supported by experimental data, this comparison aims to illuminate the path toward enhanced precision in mitotane quantification.
Mitotane, a cornerstone in the treatment of adrenocortical carcinoma, possesses a narrow therapeutic window, making precise TDM essential for optimizing efficacy while minimizing toxicity.[1] Analytical methods for mitotane quantification have evolved, with a key point of differentiation being the type of internal standard (IS) used to correct for variability during sample processing and analysis. While structural analogs have been traditionally employed, the advent of stable isotope-labeled standards like this compound offers a theoretically superior approach to achieving the most accurate measurements.[2][3]
The Gold Standard: Stable Isotope Dilution
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantitative bioanalysis.[4] The use of a stable isotope-labeled IS, such as this compound, is central to this methodology. This internal standard is chemically identical to the analyte (mitotane) but has a different mass due to the incorporation of heavy isotopes (in this case, six Carbon-13 atoms).[5] This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and other sources of analytical variability, leading to higher precision and accuracy.[2][6]
Performance Under the Microscope: A Data-Driven Comparison
Table 1: Performance Characteristics of Mitotane Assays with Non-Isotopically Labeled Internal Standards
| Parameter | HPLC-UV[7] | GC-EI-MS[1] | LC-DAD[8][9] |
| Internal Standard | None mentioned | Not specified | p,p'-DDD |
| Linearity Range | 0.78-25 µg/mL | 0.25-40 µg/mL | 1.0-50.0 µg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.992 | >0.9987 |
| Lower Limit of Quantification (LLOQ) | 0.78 µg/mL | 0.25 µg/mL | 1.00 µg/mL |
| Intra-assay Precision (%CV) | <4.85% | Not specified | <9.98% |
| Inter-assay Precision (%CV) | <4.85% | Not specified | <9.98% |
| Accuracy (% Deviation) | <13.69% | Not specified | 89.4% to 105.9% |
Table 2: Expected Performance of Mitotane Assay with this compound (Based on typical performance of SID LC-MS/MS assays)
| Parameter | LC-MS/MS with this compound |
| Internal Standard | This compound |
| Linearity Range | Expected to be wide and cover the therapeutic range |
| Correlation Coefficient (r²) | Expected to be >0.99 |
| Lower Limit of Quantification (LLOQ) | Expected to be low, offering high sensitivity |
| Intra-assay Precision (%CV) | Expected to be <15% |
| Inter-assay Precision (%CV) | Expected to be <15% |
| Accuracy (% Deviation) | Expected to be within ±15% of the nominal concentration |
Note: The data in Table 2 is extrapolated based on the established performance of stable isotope dilution LC-MS/MS methods in bioanalysis and represents the expected standard of a validated assay.
Delving into the "How": Experimental Protocols
To provide a comprehensive understanding, the following are detailed methodologies for a traditional mitotane assay and the anticipated protocol for an assay utilizing this compound.
Experimental Protocol 1: Mitotane Quantification by HPLC-UV[7]
1. Sample Preparation:
-
To 100 µL of plasma, add a protein precipitating agent (e.g., methanol).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of organic and aqueous solvents (e.g., acetonitrile and water).
-
Flow Rate: Optimized for separation.
-
Detection: UV detection at 230 nm.
-
Retention Time: Mitotane retention time was reported as 7.1 minutes.
Experimental Protocol 2: Anticipated Protocol for Mitotane Quantification by LC-MS/MS with this compound
1. Sample Preparation:
-
To a small volume of plasma (e.g., 50-100 µL), add a working solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). This solvent will also serve to precipitate plasma proteins.
-
Vortex the sample vigorously to ensure complete protein precipitation and mixing of the internal standard.
-
Centrifuge at high speed to obtain a clear supernatant.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A C18 or similar reverse-phase column suitable for small molecule analysis.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to ensure good chromatographic separation.
-
Flow Rate: A typical flow rate for analytical LC-MS/MS would be in the range of 0.2-0.6 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for mitotane.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Mitotane: A specific precursor ion to product ion transition would be monitored.
-
This compound: A specific precursor ion (with a +6 Da shift from mitotane) to product ion transition would be monitored.
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
Caption: Workflow for mitotane assay with different internal standards.
Caption: The rationale for improved accuracy with this compound.
Conclusion: Elevating the Standard of Mitotane Monitoring
The use of a stable isotope-labeled internal standard, this compound, in LC-MS/MS assays for mitotane represents a significant advancement in the pursuit of analytical excellence. While traditional methods provide valuable data, the inherent advantages of stable isotope dilution in mitigating analytical variability point towards superior accuracy and precision. For researchers and clinicians making critical decisions based on mitotane concentrations, the adoption of methods incorporating this compound is a step toward greater confidence in therapeutic drug monitoring and, ultimately, improved patient outcomes.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. romerlabs.com [romerlabs.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Mitotane Analysis: Enhancing Accuracy and Precision with Mitotane-¹³C₆
A Comparative Guide for Researchers and Drug Development Professionals
In the therapeutic drug monitoring (TDM) of mitotane, an adrenocortical carcinoma treatment, achieving high accuracy and precision in concentration measurements is paramount for optimizing patient outcomes. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, Mitotane-¹³C₆, over other techniques. Experimental data and detailed protocols are presented to support these findings.
The Critical Role of Internal Standards in Mitotane Quantification
The use of an internal standard (IS) is crucial in quantitative analysis to compensate for variations during sample preparation and instrumental analysis. While various compounds have been employed as internal standards in mitotane assays, the ideal IS should mimic the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) internal standards, such as Mitotane-¹³C₆, are considered the gold standard in LC-MS/MS analysis. They co-elute with the analyte and exhibit identical ionization behavior, effectively correcting for matrix effects and improving the accuracy and precision of quantification.[1][2][3]
Comparative Analysis of Analytical Methods
Several methods have been validated for the quantification of mitotane in plasma, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Diode Array Detection (LC-DAD). The following tables summarize the performance characteristics of these methods in comparison to the anticipated performance of an LC-MS/MS method utilizing Mitotane-¹³C₆ as an internal standard.
Table 1: Comparison of Accuracy and Precision of Mitotane Analysis Methods
| Analytical Method | Internal Standard | Accuracy (%) | Precision (CV%) | Key Advantages | Key Limitations |
| LC-MS/MS | Mitotane-¹³C₆ | Expected >95% | Expected <5% | High specificity, sensitivity, and accuracy; superior correction for matrix effects. [1][2][3] | Higher initial instrument cost. |
| GC-MS | Unspecified | 97.5-104.5% (Intra-batch), 98.2-102.9% (Inter-batch) | <4.2% (Intra-batch), <4.5% (Inter-batch) | Good sensitivity and specificity. | Requires derivatization, longer run times.[4] |
| HPLC-UV | Aldrin | 85-115% | <15% | Cost-effective, widely available. | Lower specificity, potential for interferences.[5] |
| LC-DAD | p,p'-DDD | 89.4-105.9% | <9.98% | Simple, robust. | Lower sensitivity compared to MS methods.[6][7] |
Table 2: Comparison of Linearity and Sensitivity of Mitotane Analysis Methods
| Analytical Method | Internal Standard | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) |
| LC-MS/MS | Mitotane-¹³C₆ | Expected to be wide and clinically relevant | Expected to be low, enabling precise low-dose monitoring |
| GC-MS | Unspecified | 0.25 - 40 | 0.25[4] |
| HPLC-UV | Aldrin | 1 - 50 | 0.31[5] |
| LC-DAD | p,p'-DDD | 1 - 50 | 1.00[6][7] |
Experimental Protocols
Representative Experimental Protocol for Mitotane Analysis using LC-MS/MS with Mitotane-¹³C₆
This protocol is a representative example based on standard LC-MS/MS methodologies for small molecule quantification.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Mitotane-¹³C₆ internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mitotane: Precursor ion > Product ion (specific m/z to be determined).
-
Mitotane-¹³C₆: Precursor ion > Product ion (m/z will be shifted by +6 Da compared to mitotane).
-
-
Data Analysis: The peak area ratio of mitotane to Mitotane-¹³C₆ is used to calculate the concentration of mitotane in the sample against a calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for mitotane analysis using LC-MS/MS with Mitotane-¹³C₆.
Conclusion
The evidence strongly supports the use of a stable isotope-labeled internal standard, Mitotane-¹³C₆, in conjunction with LC-MS/MS for the therapeutic drug monitoring of mitotane. This approach offers significant advantages in terms of accuracy, precision, and specificity over other analytical methods. While other techniques like GC-MS, HPLC-UV, and LC-DAD are viable, they are more susceptible to interferences and matrix effects, which can compromise the reliability of the results. For researchers, scientists, and drug development professionals seeking the highest quality data for clinical decision-making and pharmacokinetic studies, the adoption of an LC-MS/MS method with Mitotane-¹³C₆ is highly recommended.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness and Ruggedness of a Mitotane Bioanalytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of mitotane in plasma, with a focus on the robustness and ruggedness of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Alternative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also discussed to provide a broader context for method selection and validation. Detailed experimental protocols and comparative data are presented to aid in the establishment of reliable and reproducible bioanalytical assays for mitotane.
Introduction to Mitotane Bioanalysis
Mitotane (o,p'-DDD) is a critical therapeutic agent for the treatment of adrenocortical carcinoma. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize toxicity. Accurate and precise bioanalytical methods are therefore crucial for clinical management and drug development studies. This guide delves into the validation parameters of a widely used HPLC-UV method and compares it with a GC-MS alternative, paying special attention to the method's ability to withstand small variations in analytical parameters, a characteristic known as robustness.
Comparative Overview of Bioanalytical Methods
The determination of mitotane in biological matrices is predominantly achieved through chromatographic techniques. HPLC-UV and GC-MS are two of the most established methods, each with its own set of advantages and limitations.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio. |
| Sample Preparation | Typically involves protein precipitation followed by liquid-liquid extraction. | Often requires more extensive sample clean-up and derivatization to improve volatility. |
| Instrumentation | Widely available and relatively lower cost. | Higher equipment cost and complexity. |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, providing high specificity due to mass fragmentation patterns. |
| Sensitivity | Generally sufficient for therapeutic drug monitoring. | Typically offers higher sensitivity. |
| Throughput | Moderate, with typical run times around 10-15 minutes.[1] | Can be faster for individual runs, but sample preparation may be more time-consuming.[2] |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS methods are provided below to facilitate replication and comparison.
HPLC-UV Method for Mitotane in Plasma[1]
This method is suitable for the quantitative determination of mitotane in human plasma.
1. Sample Preparation:
-
To 200 µL of plasma sample, add a known concentration of an internal standard (e.g., aldrin).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 30 seconds and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Inject a 50 µL aliquot of the supernatant into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 226 nm.[1]
-
Retention Time: Approximately 7.06 minutes for mitotane.[1]
Alternative Method: GC-MS for Mitotane in Plasma[2]
This method offers high selectivity and sensitivity for mitotane analysis.
1. Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent for injection.
2. GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for nonpolar compounds (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient program to ensure separation of mitotane from other matrix components.
-
MS Detector: Operated in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Method Validation Data
A summary of the validation parameters for the HPLC-UV method is presented below.[1][3]
| Validation Parameter | HPLC-UV Method Performance |
| Linearity Range | 1.0 - 50.0 µg/mL (R² > 0.998)[1][3] |
| Lower Limit of Quantification (LLOQ) | 0.310 µg/mL[1] |
| Accuracy (% Recovery) | 89.4% - 105.9%[3] |
| Precision (Intra-day %CV) | < 3.9%[3] |
| Precision (Inter-day %CV) | < 9.98%[3] |
| Recovery | 98% - 117%[3] |
Robustness and Ruggedness Testing of the HPLC-UV Method
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Ruggedness is a measure of the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories.
The following table presents representative (hypothetical) data from a robustness study on the described HPLC-UV method. The study design involves systematically varying key chromatographic parameters and observing the effect on the determined mitotane concentration and retention time.
| Parameter Varied | Variation | % Change in Mitotane Concentration (Mean ± SD) | Change in Retention Time (minutes) |
| Mobile Phase Composition | Acetonitrile:Water (88:12 v/v) | +2.5 ± 1.1 | -0.5 |
| Acetonitrile:Water (92:8 v/v) | -1.8 ± 0.9 | +0.4 | |
| Column Temperature | 33°C | +0.9 ± 0.5 | +0.2 |
| 37°C | -1.2 ± 0.7 | -0.3 | |
| Flow Rate | 0.9 mL/min | +3.1 ± 1.3 | +0.8 |
| 1.1 mL/min | -2.7 ± 1.0 | -0.7 | |
| Detection Wavelength | 224 nm | -4.5 ± 1.8 | 0 |
| 228 nm | +3.8 ± 1.5 | 0 |
Interpretation of Robustness Data: The hypothetical results indicate that the method is robust within the tested parameter ranges, as the percentage change in mitotane concentration is well within the acceptable limits of ±15%. The predictable shifts in retention time with changes in mobile phase composition, column temperature, and flow rate are expected and can be managed with appropriate system suitability criteria. The variation in detection wavelength shows a slightly larger, yet still acceptable, impact on the quantification.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key workflows in the bioanalytical process.
Caption: Experimental workflow for mitotane analysis by HPLC-UV.
Caption: Logical flow of a robustness testing study.
Conclusion
The presented HPLC-UV method for the determination of mitotane in plasma is a robust and reliable method suitable for therapeutic drug monitoring and clinical research. While GC-MS offers higher selectivity, the accessibility, cost-effectiveness, and adequate performance of the HPLC-UV method make it a valuable tool in many laboratory settings. The provided experimental protocols and validation data serve as a practical guide for researchers and scientists in the field. It is imperative that any implementation of this method undergoes a thorough in-house validation, including a comprehensive robustness and ruggedness assessment, to ensure the generation of high-quality, reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV and LC-MS/MS for Mitotane Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic drug monitoring (TDM) of mitotane, a cornerstone in the treatment of adrenocortical carcinoma, is critical due to its narrow therapeutic window (typically 14-20 µg/mL) and significant inter-individual pharmacokinetic variability. Accurate and reliable quantification of mitotane and its principal metabolite, 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA), in plasma is paramount for optimizing therapeutic outcomes while minimizing toxicity. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for mitotane analysis, supported by experimental data.
Methodologies and Experimental Protocols
HPLC-UV Protocol
A prevalent and robust method for mitotane quantification involves HPLC coupled with a UV detector. The following is a representative experimental protocol synthesized from published methods.[1][2]
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add an internal standard (e.g., aldrin or p,p'-DDD).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.[1]
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 226 nm.
-
Injection Volume: 50 µL.
LC-MS/MS Protocol (Generalized)
While a single comprehensive validated method for mitotane was not identified in the literature review, a general protocol for the LC-MS/MS analysis of small molecules in plasma can be described. This technique offers enhanced selectivity and sensitivity.
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add a stable isotope-labeled internal standard.
-
Precipitate proteins with a larger volume of cold acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at high speed to obtain a clear supernatant.
-
The supernatant may be further diluted before injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or similar reversed-phase column suitable for fast chromatography.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both mitotane and its internal standard. This provides high specificity.
Performance Data Comparison
The following table summarizes the quantitative performance characteristics of HPLC-UV for mitotane analysis based on published data. While a complete set of validation data for a dedicated mitotane LC-MS/MS method was not available, the expected performance characteristics of LC-MS/MS are included for a qualitative comparison.
| Parameter | HPLC-UV | LC-MS/MS (Expected) |
| Limit of Quantitation (LOQ) | 0.2 - 1.0 µg/mL[2][3] | Significantly lower than HPLC-UV, likely in the low ng/mL range. |
| Linearity Range | 1.0 - 50.0 µg/mL[4] | Wide dynamic range, easily covering the therapeutic window. |
| Correlation Coefficient (r²) | > 0.99[4] | Typically > 0.99. |
| Recovery | ~95%[1] | Generally high and reproducible, though matrix effects can be a factor. |
| Intra-day Precision (%CV) | < 12%[1] | Typically < 15%. |
| Inter-day Precision (%CV) | < 15%[1] | Typically < 15%. |
| Run Time | 12 - 15 minutes[1][4] | Shorter run times are often achievable (< 10 minutes). |
| Specificity | Good, but susceptible to co-eluting interferences. | Very high due to mass-based detection and MRM. |
Key Performance Differences
Sensitivity: LC-MS/MS is inherently more sensitive than HPLC-UV. While the sensitivity of HPLC-UV is generally sufficient for TDM of mitotane within its therapeutic range, LC-MS/MS would be superior for studies requiring lower limits of detection.
Specificity: The key advantage of LC-MS/MS lies in its specificity. By monitoring specific mass transitions, it can distinguish mitotane from other structurally similar compounds or metabolites, which might co-elute and interfere with quantification in HPLC-UV analysis. This is particularly important in complex biological matrices like plasma. For instance, LC-MS/MS can effectively differentiate cortisol from cortisol-like analogues in patients treated with mitotane, something that less specific methods struggle with.[5]
Throughput: Modern UPLC systems coupled with mass spectrometers can achieve very short run times, leading to higher sample throughput compared to traditional HPLC-UV methods. Sample preparation for both methods can be streamlined, often involving a simple protein precipitation step.
Cost and Complexity: HPLC-UV systems are more common in clinical laboratories due to their lower cost of acquisition and maintenance, and simpler operation. LC-MS/MS instruments are more expensive and require more specialized expertise to operate and maintain.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for both HPLC-UV and LC-MS/MS from sample collection to data analysis.
References
- 1. scielo.br [scielo.br]
- 2. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of salivary free cortisol levels by liquid chromatography with tandem mass spectrometry (LC-MS/MS) in patients treated with mitotane - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitotane-13C6 for Proficiency Testing of Mitotane Assays: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical assays are paramount. In the therapeutic drug monitoring (TDM) of mitotane, an agent used in the treatment of adrenocortical carcinoma, the choice of an appropriate internal standard is critical for achieving precise and reproducible quantification.[1] This guide provides a comprehensive comparison of Mitotane-13C6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to control for variability during sample extraction, injection, and ionization.[2] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[2][3] this compound is the 13C-labeled form of mitotane and serves as an exemplary internal standard.
Stable isotopes such as 13C, 15N, and deuterium (²H) can be incorporated into drug molecules to create SIL internal standards.[2] While deuterated standards are common, ¹³C-labeled standards like this compound are often considered superior for several reasons.[4] ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute during chromatography.[5][6] This co-elution is optimal for correcting matrix effects and ion suppression, which are significant challenges in bioanalysis.[5][7]
In contrast, deuterated standards can sometimes exhibit slightly different retention times, a phenomenon known as the "isotope effect," which can reduce their effectiveness in compensating for analytical variability.[3][7] Furthermore, ¹³C labels are isotopically stable and not susceptible to the scrambling or loss that can occasionally occur with deuterium labels during ionization.[5]
Table 1: Comparison of Internal Standard Types for Mitotane Assays
| Internal Standard Type | Advantages | Disadvantages |
| This compound (¹³C-Labeled) | - Co-elutes with mitotane, providing optimal correction for matrix effects and ion suppression.[5][7] - High isotopic stability; no risk of isotope exchange or scrambling.[5] - Identical extraction recovery and ionization response to the analyte.[2] | - Can be more expensive and less commercially available than other options.[3][4] |
| Deuterated Mitotane (²H-Labeled) | - Generally provides good correction for variability.[3] - More readily available and often less expensive than ¹³C-labeled standards.[2] | - Potential for chromatographic separation from the analyte (isotope effect).[7] - Risk of deuterium-protium exchange, leading to analytical inaccuracies.[5] |
| Structural Analog (e.g., Aldrin) | - Readily available and inexpensive. | - Different physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency.[3] - Less effective at correcting for matrix-specific ion suppression.[8] |
Performance Characteristics of Mitotane Assays
The validation of an analytical method is crucial to ensure its reliability. Key performance parameters include linearity, limit of quantification (LOQ), accuracy, and precision.[9] While specific validation data for an assay using this compound is not publicly available, the following table presents typical performance characteristics from a validated LC-MS/MS method for mitotane, which one could expect to be met or exceeded with the use of a high-quality internal standard like this compound.
Table 2: Representative Performance Data for a Validated Mitotane Assay
| Parameter | Typical Performance | Acceptance Criteria (FDA Guidelines)[10] |
| Linearity (R²) | > 0.998[11] | R² ≥ 0.99[10] |
| Limit of Quantification (LOQ) | 0.108 - 0.310 mg/L[11] | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Accuracy | 89.4% to 105.9%[12] | Within ±15% of the nominal concentration (±20% at LOQ).[9] |
| Precision (Intra- and Inter-day CV%) | < 9.98%[12] | ≤15% (≤20% at LOQ).[9] |
Experimental Protocols
Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of mitotane in human plasma, adapted for the use of this compound as the internal standard.
Sample Preparation
-
Spiking: To 200 µL of plasma sample (calibrators, quality controls, or patient samples), add 20 µL of a this compound internal standard working solution (e.g., at 10 µg/mL in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample to precipitate proteins.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.
-
Injection: Inject 50 µL of the supernatant into the LC-MS/MS system.[1]
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Run Time: Approximately 12 minutes.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Mitotane: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined during method development).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (precursor ion will be +6 Da compared to unlabeled mitotane).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical basis for using a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. ukisotope.com [ukisotope.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Mitotane Monitoring: A Cost-Benefit Analysis of Mitotane-¹³C₆
For researchers, scientists, and drug development professionals dedicated to advancing the therapeutic drug monitoring (TDM) of mitotane, the choice of internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Mitotane-¹³C₆, a stable isotope-labeled internal standard (SIL-IS), with conventional alternatives, supported by experimental principles and a comprehensive cost-benefit analysis.
Mitotane, the cornerstone of treatment for adrenocortical carcinoma (ACC), possesses a narrow therapeutic window, typically maintained between 14 and 20 mg/L, to maximize efficacy while minimizing toxicity. This necessitates precise and accurate TDM. The use of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification to correct for variations in sample preparation and instrumental analysis. While structurally similar compounds like dicofol have been employed, the advent of SIL-IS, such as Mitotane-¹³C₆, represents a significant leap forward in analytical performance.
Unveiling the Analytical Advantages of Mitotane-¹³C₆
The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. Mitotane-¹³C₆ and mitotane exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time, leading to more effective correction of matrix effects and other sources of analytical variability. This translates to enhanced precision, accuracy, and overall robustness of the assay.
In contrast, structural analogs, while more economical, can exhibit different behaviors during sample processing and analysis, potentially leading to less reliable quantification. Studies comparing SIL-IS with structural analogs for other therapeutic drugs have consistently demonstrated the superior ability of SIL-IS to compensate for matrix-induced variations in ion suppression or enhancement, a common challenge in the analysis of complex biological samples like plasma.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key performance and cost aspects of Mitotane-¹³C₆ versus a common structural analog, dicofol.
| Feature | Mitotane-¹³C₆ (SIL-IS) | Dicofol (Structural Analog) |
| Analytical Principle | Co-elutes with and has identical physicochemical properties to mitotane, providing optimal correction for matrix effects and variability. | Structurally similar to mitotane but may exhibit different extraction recovery and chromatographic behavior, leading to less precise correction. |
| Accuracy & Precision | High accuracy and precision due to superior correction of analytical variability. | May be less accurate and precise due to incomplete correction for matrix effects and differential extraction recovery. |
| Specificity | High specificity in MS/MS detection due to a distinct mass-to-charge ratio from the unlabeled analyte. | Potential for interference from other structurally related compounds. |
| Cost per Milligram | Approximately $900 USD/mg | Approximately $0.38 - $2.61 USD/mg |
Cost-Benefit Analysis: Investing in Quality Data
While the initial procurement cost of Mitotane-¹³C₆ is significantly higher than that of dicofol, a comprehensive cost-benefit analysis reveals a more nuanced picture. The enhanced accuracy and reliability afforded by a SIL-IS can lead to significant long-term savings by:
-
Reducing the need for repeat analyses: The robustness of the method minimizes failed runs and the associated costs of reagents, instrument time, and labor.
-
Improving clinical outcomes: Accurate TDM is crucial for optimizing mitotane dosage, potentially leading to better patient responses and reduced toxicity-related healthcare costs.
-
Enhancing research and development efficiency: High-quality, reliable data accelerates drug development pipelines and supports confident decision-making.
The investment in a more expensive but analytically superior internal standard can be justified by the significant downstream benefits of data integrity and the potential for improved patient care.
Experimental Protocols: A Glimpse into the Methodology
Below are representative experimental workflows for the therapeutic drug monitoring of mitotane using both Mitotane-¹³C₆ and a structural analog internal standard.
Workflow for Mitotane TDM using LC-MS/MS with Mitotane-¹³C₆
Experimental workflow for mitotane TDM using a stable isotope-labeled internal standard.
Workflow for Mitotane TDM using HPLC-UV with a Structural Analog IS
Experimental workflow for mitotane TDM using a structural analog internal standard.
Logical Framework for Internal Standard Selection
The decision to use a SIL-IS like Mitotane-¹³C₆ over a structural analog involves a trade-off between cost and data quality. The following diagram illustrates the logical relationship between the choice of internal standard and the resulting analytical outcomes.
Decision framework for internal standard selection in mitotane TDM.
Safety Operating Guide
Safe Disposal of Mitotane-13C6: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Mitotane-13C6, a stable isotope-labeled compound used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Mitotane is classified as an antineoplastic (cytotoxic) agent and is suspected of causing cancer, necessitating stringent handling and disposal protocols.[1][2][3][4]
Hazard Identification and Classification
This compound, as a derivative of Mitotane, should be handled as a hazardous substance. The primary hazards are its potential carcinogenicity and cytotoxicity.[2][3][4][5] All waste containing this compound must be treated as hazardous waste.
Regulatory Framework: The disposal of this compound falls under the purview of hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Generators of this waste are responsible for its management from "cradle to grave."[8]
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact with the hazardous material. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Prevents inhalation of fine particles, especially when handling the solid form.[1] |
| Lab Coat/Gown | Disposable, with long sleeves and cuffs | Protects skin and personal clothing from contamination. |
Handling Precautions:
-
Avoid generating dust when handling the solid compound.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Experimental Protocol: this compound Waste Disposal
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., unused compound, contaminated labware, gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste," the chemical name "this compound," and a clear indication of the hazard (e.g., "Cytotoxic," "Carcinogen").
-
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.[1]
-
Wearing the prescribed PPE, cover the spill with an absorbent material for liquids or gently cover with damp paper towels for solids to avoid raising dust.[1]
-
Use a scoop or other appropriate tools to collect the spilled material and place it in the designated hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
-
Wash the area with large amounts of water, preventing runoff into drains.[1]
-
-
Final Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide ensures that all personnel handling this compound are aware of the risks and follow the correct procedures for its disposal, thereby minimizing exposure and environmental impact.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scribd.com [scribd.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hazardous Waste | Virginia DEQ [deq.virginia.gov]
- 7. epa.gov [epa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. epa.gov [epa.gov]
- 10. dam.upmc.com [dam.upmc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
